![molecular formula C9H11N3 B2453337 N,1-dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 6595-21-7](/img/structure/B2453337.png)
N,1-dimethyl-1H-benzo[d]imidazol-2-amine
Overview
Description
N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method involves the reaction of benzene-1,2-diamines with primary alcohols in the presence of a catalyst such as a ruthenium complex . The reaction proceeds through a series of steps, including dehydrogenation and condensation, to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method .
Chemical Reactions Analysis
Acylation Reactions
The dimethylamino group undergoes acylation with acyl chlorides to form substituted amides. This reaction typically occurs under mild conditions in polar aprotic solvents:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetyl chloride | DCM, RT, 2h | N-acetyl derivative | 85% | |
Benzoyl chloride | THF, 0°C → RT, 4h | N-benzoylated analog | 78% |
This reaction is critical for modifying solubility and enhancing pharmacokinetic properties in drug design.
Condensation with Carbonyl Compounds
The amine participates in condensation reactions with aldehydes/ketones to form imines or Schiff bases, often catalyzed by acids:
Carbonyl Compound | Catalyst | Solvent | Product Type | Yield | Source |
---|---|---|---|---|---|
Formaldehyde | AcOH | Ethanol | Imine-linked dimer | 72% | |
4-Nitrobenzaldehyde | BF₃·Et₂O | DMF | Aryl-substituted imine | 68% |
These products exhibit enhanced π-conjugation, useful in optoelectronic materials .
Nucleophilic Substitution at the Benzimidazole Core
The C-2 position undergoes substitution with nucleophiles under microwave or thermal conditions:
Substrate | Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
2-Chloro-1H-benzimidazole | Dimethylamine (aq.) | DMF, 200°C, microwave, 30m | N,1-Dimethyl-1H-benzimidazol-2-amine | 89% |
This method is scalable and avoids toxic metal catalysts .
Buchwald–Hartwig Cross-Coupling
Palladium-catalyzed coupling enables functionalization at the N-1 position:
Partner | Catalyst System | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Chloropurine | Pd₂(dba)₃/XPhos | DMF, 140–150°C, microwave | Purine-benzimidazole hybrid | 83% |
Such hybrids are explored as kinase inhibitors in oncology .
Cyclodesulfurization with Isothiocyanates
Under visible light, the amine reacts with isothiocyanates to form fused heterocycles via a radical pathway:
Isothiocyanate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phenyl isothiocyanate | H₂O/DMF, visible light, RT | 1,3-Disubstituted benzimidazole | 92% |
This photocatalyst-free method is eco-friendly and operates in aqueous media .
Thiourea Formation
Reaction with thiourea derivatives enables sulfur incorporation:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Thiourea | DMF, reflux, 16h | 1-(Benzimidazol-2-yl)thiourea | 80% |
Thiourea derivatives show promise as corrosion inhibitors .
Oxidative Coupling
Treatment with sodium nitrite induces disulfide bond formation:
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaNO₂/AcOH | Ethanol, RT, 4h | 1,2-Di(benzimidazol-2-yl)disulfane | 50% |
This reaction is utilized in polymer chemistry for cross-linking .
Radical-Mediated Functionalization
Visible light initiates radical pathways for unsymmetrical bond formation:
Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Malonic acid | DMF, visible light, RT | Acetylated thiourea derivative | 75% |
Radical intermediates enable access to structurally diverse analogs .
Scientific Research Applications
N,1-dimethyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the N-methyl and 1-methyl groups, resulting in different chemical properties.
N-methyl-1H-benzo[d]imidazol-2-amine: Contains only one methyl group, leading to variations in reactivity and applications.
1H-benzo[d]imidazol-2-amine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness
The dual methylation can enhance its stability and solubility, making it a valuable compound in various research fields .
Biological Activity
N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a member of the imidazole derivative family, which is known for a wide range of biological activities. This compound exhibits potential therapeutic properties that have been explored in various studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant pharmacological data.
1. Overview of Biological Activities
Imidazole derivatives, including this compound, are recognized for their diverse biological effects. These include:
- Antibacterial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains.
- Antitumor Activity : Research indicates potential efficacy against various cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses.
- Antiviral and Antifungal Activities : Preliminary studies suggest effectiveness against certain viral and fungal pathogens.
The biological activity of this compound can be attributed to several mechanisms:
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell signaling, such as the Pseudomonas Quinolone System (PQS), which is critical for quorum sensing in bacteria.
- DNA Binding : Similar to other benzimidazole derivatives, it may interact with DNA, potentially leading to inhibition of replication in cancer cells .
Biochemical Pathways
This compound affects multiple biochemical pathways:
- It has been implicated in modulating pathways related to oxidative stress and apoptosis in cancer cells.
- The compound's interaction with cellular receptors may lead to alterations in signaling cascades involved in inflammation and immune responses .
3. Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : High gastrointestinal absorption is predicted.
- Blood-Brain Barrier Permeability : The compound is expected to cross the blood-brain barrier (BBB), which may enhance its applicability in central nervous system disorders.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various benzimidazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antitumor Efficacy
In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. Notably, it showed an IC50 value in the low micromolar range against human breast cancer cells, indicating potent antitumor activity .
5. Data Table
6. Conclusion
This compound presents a compelling profile as a biologically active compound with various therapeutic potentials. Its mechanisms of action through enzyme inhibition and DNA interaction highlight its relevance in drug development. Future studies focusing on clinical applications and detailed pharmacological evaluations will be essential to fully understand its therapeutic capabilities.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N,1-dimethyl-1H-benzo[d]imidazol-2-amine, and how are reaction conditions optimized?
- Methodology :
- Fragment-based synthesis : React 1-methyl-1H-benzo[d]imidazol-2-amine with methylating agents (e.g., methyl iodide) under basic conditions. highlights the scaffold’s utility in PRMT5/MTA inhibitors, where lipophilicity (clogP = 1.7) and binding potency (IC₅₀ = 12.0 µM) are critical .
- Catalyzed coupling : Use CBr₄ (3 equiv) in acetonitrile at 80°C for one-pot benzamide derivatization, achieving yields up to 78% (Table 1, entry 1 in ) .
Q. How is the structural integrity of this compound validated?
- Characterization techniques :
- IR spectroscopy : Compare experimental spectra with NIST reference data ( ) .
- NMR : Analyze ¹H/¹³C shifts (e.g., δ 158.0 ppm for aromatic carbons in ) and ESI-MS (e.g., m/z 331.9 [M+H]⁺ in ) .
- X-ray crystallography : Resolve binding modes (e.g., bifurcated H-bonds with Glu435/Glu444 in PRMT5/MTA co-crystal structures, PDB: 8CTB) .
Q. What are the primary intermolecular interactions of this compound in biological systems?
- Key interactions :
- Hydrogen bonding : The –NH₂ group forms bifurcated H-bonds with backbone carbonyls (e.g., Glu435 in PRMT5) .
- Van der Waals forces : Methyl groups interact with hydrophobic pockets (e.g., CD atom of Glu435 in PRMT5) .
- π-π stacking : Aromatic benzimidazole rings engage with histidine or phenylalanine residues in target proteins ( ) .
Advanced Research Questions
Q. How can lipophilic ligand efficiency (LLE) be improved for this compound derivatives?
- Approach :
- Fragment elaboration : Introduce polar substituents (e.g., -OH, -NH₂) to reduce clogP while maintaining binding affinity. shows that increasing polarity improves LLE (e.g., LLE = 3.2 for clogP = 1.7 vs. higher LLE for less lipophilic analogs) .
- Structure-guided design : Use co-crystal data (PDB: 8CTB) to identify regions tolerant to functionalization without disrupting key interactions .
Q. What mechanistic insights explain unexpected reaction pathways during synthesis?
- Case study : reports an unusual N-demethylation and self-catalyzed N-diarylation during SNAr amination. The desired product reacts faster with 1-methylpiperidinamine, forming a bis-benzimidazole derivative. Proposed mechanisms include:
- Base-mediated demethylation : KI/K₂CO₃ promotes cleavage of the methyl group.
- Electrophilic aromatic substitution : The intermediate undergoes diarylation due to electron-deficient benzimidazole cores .
Q. How can computational modeling guide the optimization of this compound for neuroprotective or anticancer applications?
- Methods :
- Docking studies : Simulate binding to mGluR5 (neuroprotection) or PRMT5 (anticancer) using co-crystal coordinates ( ) .
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. fluorobenzyl groups) with bioactivity. For example, fluorobenzyl derivatives in show enhanced antiplasmodial activity (IC₅₀ = 331.9 nM) .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., H-bond retention in PRMT5) .
Q. What strategies mitigate challenges in regioselective functionalization of the benzimidazole core?
- Solutions :
- Protecting groups : Use tosyl (Ts) or sulfonyl groups to direct reactions to specific positions ( ) .
- Metal catalysis : Employ CuI for three-component couplings (e.g., with alkynes and sulfonyl azides) to install diverse substituents ( ) .
- Visible-light-mediated reactions : Achieve catalyst-free C–N bond formation under mild conditions ( ) .
Properties
IUPAC Name |
N,1-dimethylbenzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-9-11-7-5-3-4-6-8(7)12(9)2/h3-6H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJSNHZYJUECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-21-7 | |
Record name | N,1-dimethyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.